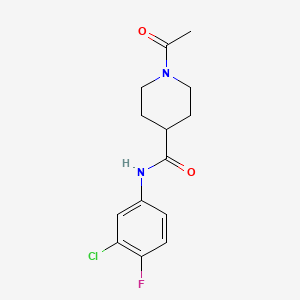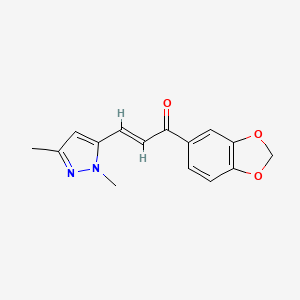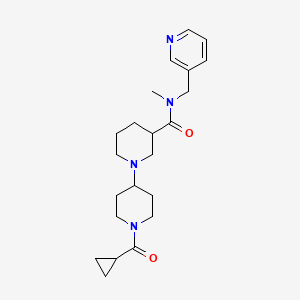
1-acetyl-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds similar to 1-acetyl-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide, often involves complex reactions tailored to introduce specific functional groups. For example, the discovery of a piperidine-4-carboxamide CCR5 antagonist involved introducing polar groups into the piperidine-4-carboxamide structure to improve metabolic stability, leading to potent inhibition of HIV-1 activity (Imamura et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of piperidine derivatives reveals critical insights into their biological activity. For instance, zinc(II) complexes of piperidine thiosemicarbazone showed distorted octahedral and square pyramidal configurations, significantly impacting their anticancer activity (Stanojković et al., 2010).
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, influencing their properties and potential applications. The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, for instance, involved nucleophilic displacement of bromide with [18F]fluoride, demonstrating the compound's potential as a PET radiotracer for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility and stability, are crucial for their pharmacokinetic profiles and therapeutic efficacy. The discovery of GSK962040, a motilin receptor agonist, highlighted the importance of favorable pharmacokinetic profiles for further development (Westaway et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity, determine the therapeutic potential of piperidine derivatives. For instance, compounds with potent anti-acetylcholinesterase activity were developed by modifying the benzamide moiety and introducing bulky groups, significantly enhancing activity (Sugimoto et al., 1990).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various receptors and enzymes in the body .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through various mechanisms, such as binding to the active site, causing conformational changes, and altering the activity of the target .
Pharmacokinetics
Based on the metabolic pathways of similar compounds, it can be inferred that the compound may undergo various metabolic reactions, including phase ii reactions such as glucuronide or sulfate conjugate formation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, certain conditions such as temperature and pH can affect the stability and activity of the compound .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-acetyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide are largely determined by its structural features. The presence of the piperidine ring, a common feature in many biologically active compounds, allows it to interact with various enzymes, proteins, and other biomolecules
Metabolic Pathways
The metabolic pathways involving 1-acetyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide are not well characterized. It is possible that this compound could interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels
Propiedades
IUPAC Name |
1-acetyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O2/c1-9(19)18-6-4-10(5-7-18)14(20)17-11-2-3-13(16)12(15)8-11/h2-3,8,10H,4-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPZLHGOLKQHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5498576.png)
![5-[(4-methyl-1H-imidazol-1-yl)methyl]-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B5498584.png)
![N-cyclopropyl-1'-[(5-fluoropyridin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5498588.png)


![N-cyclopropyl-1'-[(4-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5498607.png)
![3-[(2-chlorobenzyl)thio]-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5498609.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide](/img/structure/B5498631.png)
![N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide](/img/structure/B5498639.png)
![4-ethyl-2-{[(2-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5498653.png)
![4-[2-(4-bromophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5498657.png)
![ethyl 1-[2-(2-chloro-5-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5498660.png)

![4-[2-(4-fluorophenyl)morpholin-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B5498667.png)